Product packaging for 4-Nitrobenzo[D]oxazole-2-thiol(Cat. No.:CAS No. 101495-34-5)

4-Nitrobenzo[D]oxazole-2-thiol

Cat. No.: B3071878
CAS No.: 101495-34-5
M. Wt: 196.19 g/mol
InChI Key: ONAAWIBLPPKLTQ-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoxazole (B165842) Derivatives in Contemporary Organic Chemistry

Benzoxazole derivatives represent a crucial class of heterocyclic compounds in modern organic chemistry. thieme-connect.commdpi.com Comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, this "privileged scaffold" is a cornerstone in the synthesis of a wide array of organic molecules. thieme-connect.com Their importance is underscored by their prevalence in over 80% of marketed drugs in the United States as of 2014, highlighting their significant role in the drug discovery process. thieme-connect.com

The versatility of the benzoxazole core allows for diverse substitutions, leading to a broad spectrum of chemical properties and applications. mdpi.comnih.gov These derivatives are not only integral to medicinal chemistry but also find applications in material science, serving as photostable UV dyes, dopants in organic light-emitting diodes (OLEDs), chromophores, and chemosensors. nih.gov The ability of the benzoxazole structure to act as a structural isostere of natural nucleotides facilitates its interaction with biological macromolecules, making it a valuable framework in the design of new therapeutic agents. nih.gov

The development of efficient and environmentally friendly synthetic methods for 2-substituted benzoxazoles remains a key focus for synthetic chemists. thieme-connect.comtandfonline.com Common synthetic strategies involve the cyclization of 2-aminophenols with various precursors like carboxylic acids, aldehydes, and amides. thieme-connect.commdpi.com The continuous exploration of novel synthetic routes underscores the enduring importance of this class of compounds in advancing various scientific fields. mdpi.com

Overview of Thiol-Containing Heterocyclic Scaffolds in Academic Research

Thiol-containing heterocyclic scaffolds are a significant area of focus in academic research due to their diverse reactivity and wide-ranging applications. These structures, which incorporate a sulfur atom within a cyclic framework, are fundamental components in numerous biologically active molecules and functional materials. okstate.edu The presence of the thiol (-SH) group imparts unique chemical characteristics, including the ability to participate in various coupling reactions and to coordinate with metal ions.

In medicinal chemistry, sulfur-containing heterocycles are found in a variety of approved drugs, including antipsychotics and anticoagulants. okstate.edu Their biological activities are extensive and include antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. okstate.edu The reactivity of the thiol group is often exploited in the design of enzyme inhibitors, where it can form covalent bonds with key amino acid residues, such as cysteine, within the active site of a target protein. nih.gov

The synthesis of these scaffolds is a dynamic area of research, with a continuous drive to develop new methodologies that offer high efficiency, functional group tolerance, and atom economy. okstate.edu Multicomponent reactions, for instance, provide a powerful tool for the rapid construction of diverse libraries of thiol-containing heterocyclic compounds from simple starting materials. researchgate.net The ongoing investigation into these scaffolds is crucial for the discovery of new therapeutic agents and advanced materials. okstate.eduuobaghdad.edu.iq

Structural Context and Rationale for Investigating 4-Nitrobenzo[d]oxazole-2-thiol

The chemical structure of this compound is characterized by the fusion of a benzoxazole core with two key functional groups: a nitro group (-NO2) at the 4-position and a thiol group (-SH) at the 2-position. bldpharm.com This specific arrangement of atoms and functional groups provides a compelling rationale for its investigation.

The benzoxazole moiety, as previously discussed, is a well-established "privileged scaffold" in medicinal chemistry and material science. thieme-connect.comnih.gov The introduction of a nitro group, a strong electron-withdrawing group, at the 4-position is expected to significantly influence the electronic properties of the entire molecule. This electron-deficient nature can render the compound susceptible to nucleophilic attack, a property that can be exploited in various chemical transformations and may contribute to its biological activity.

The thiol group at the 2-position adds another layer of reactivity. Thiols are known to undergo a variety of chemical reactions, including oxidation, alkylation, and addition reactions. researchgate.net This functional group is particularly interesting in the context of biological systems, as it can interact with cysteine residues in proteins. nih.gov

The combination of the benzoxazole framework with the electron-withdrawing nitro group and the reactive thiol group makes this compound a unique and versatile molecule. Its structure suggests potential for a wide range of chemical modifications and a high likelihood of interesting biological and material properties, justifying a focused research effort. A known synthetic route to a related compound, 6-Nitrobenzo[d]oxazole-2-thiol, involves the reaction of 2-amino-5-nitrophenol (B90527) with potassium ethylxanthate (B89882) in pyridine (B92270). mdpi.comnih.gov

Research Scope and Strategic Objectives for this compound Studies

The investigation into this compound encompasses several key research areas, with the overarching goal of fully characterizing its chemical behavior and exploring its potential applications. The strategic objectives of these studies are outlined below.

Table 1: Research Objectives for this compound

Research AreaStrategic Objectives
Synthesis and Optimization To develop efficient and scalable synthetic routes for this compound and its derivatives. This includes optimizing reaction conditions to maximize yield and purity.
Spectroscopic and Structural Analysis To thoroughly characterize the molecular structure of this compound using a variety of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and X-ray crystallography. This will provide a detailed understanding of its three-dimensional conformation and electronic structure. nih.gov
Reactivity and Chemical Transformations To investigate the reactivity of the nitro and thiol functional groups, exploring a range of chemical reactions such as nucleophilic substitution, reduction of the nitro group, and alkylation/acylation of the thiol group. researchgate.net This will establish its utility as a versatile building block in organic synthesis.
Exploration of Biological Activity To screen this compound and its derivatives for a variety of biological activities, leveraging the known pharmacological potential of benzoxazole and thiol-containing scaffolds. nih.govokstate.edu
Material Science Applications To explore the potential of this compound and its derivatives in the development of new materials, such as dyes, sensors, or electronic components, given the established applications of benzoxazoles in this field. nih.gov

By systematically addressing these objectives, researchers aim to unlock the full potential of this compound as a valuable compound in both fundamental and applied chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3S B3071878 4-Nitrobenzo[D]oxazole-2-thiol CAS No. 101495-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-2-1-3-5-6(4)8-7(13)12-5/h1-3H,(H,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAAWIBLPPKLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Nitrobenzo D Oxazole 2 Thiol and Its Analogues

Established Synthetic Routes to Nitrobenzo[d]oxazole-2-thiol Core Structures

The foundational structure of nitrobenzo[d]oxazole-2-thiol is typically constructed via a base-mediated cyclization reaction involving an appropriate aminonitrophenol and a source of thiocarbonyl, most commonly carbon disulfide.

A widely used and effective method for synthesizing the benzoxazole-2-thiol core involves the reaction of an ortho-aminophenol with carbon disulfide in the presence of a base. In the case of 4-Nitrobenzo[d]oxazole-2-thiol, 2-amino-3-nitrophenol (B1277897) is treated with carbon disulfide and a base such as potassium hydroxide (B78521) (KOH) in a solvent system like ethanol (B145695) and water.

The reaction mechanism proceeds as follows:

The base deprotonates the amino group of 2-amino-3-nitrophenol, increasing its nucleophilicity.

The resulting nucleophile attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate (B8719985) intermediate.

An intramolecular cyclization occurs where the hydroxyl group attacks the thiocarbonyl carbon, leading to the elimination of a molecule of hydrogen sulfide (B99878) and the formation of the stable benzoxazole (B165842) ring.

The mixture is typically heated under reflux to drive the reaction to completion.

Subsequent acidification of the reaction mixture protonates the thiol group, leading to the precipitation of the final product.

This base-mediated cyclization is a robust and common strategy for forming 2-mercaptobenzoxazole (B50546) scaffolds. A representative synthesis yielded 4-Nitro-3H-benzoxazole-2-thione in 79% yield.

Table 1: Reaction Conditions for Synthesis of 4-Nitro-3H-benzoxazole-2-thione

Reactants Reagents Solvent Conditions Yield

Synthesis of S-Substituted Derivatives of this compound

The thiol group at the 2-position of the benzoxazole ring is a key site for further molecular elaboration. It can be readily functionalized through various reactions, primarily alkylation and acylation, to produce a wide array of S-substituted derivatives.

The sulfur atom of the thiol group is nucleophilic and can react with a variety of electrophiles.

S-Alkylation: This involves the reaction of this compound with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in a nucleophilic substitution reaction.

S-Acylation: This strategy introduces an acyl group onto the sulfur atom. A common method involves reacting the thiol with an acyl chloride, such as chloroacetyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl produced. This reaction leads to the formation of a thioester linkage. For example, the synthesis of 2-Chloroacetyl Thio Benzoxazole is achieved by refluxing 2-Mercaptobenzoxazole with chloroacetyl chloride. This principle can be directly applied to the 4-nitro analogue.

Table 2: Examples of Thiol Functionalization Reactions

Reaction Type Thiol Substrate Electrophile Product Type
S-Acylation 2-Mercaptobenzoxazole Chloroacetyl chloride 2-Chloroacetyl Thio Benzoxazole

Regioselective Functionalization and Derivatization

This compound exists in a tautomeric equilibrium with its thione form (4-Nitro-3H-benzoxazole-2-thione). This gives rise to two potential sites for alkylation or acylation: the sulfur atom (S-functionalization) and the nitrogen atom (N-functionalization).

The regioselectivity of the reaction (S vs. N substitution) is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the temperature. Generally, reactions with "soft" electrophiles (like alkyl halides) tend to favor substitution on the "soft" sulfur atom, leading to S-substituted products. This is in accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory. However, the potential for N-functionalization must be considered, and reaction conditions need to be carefully controlled to ensure the desired regiochemical outcome. The functionalization of the benzoxazole core itself, for instance at other positions on the benzene (B151609) ring, represents a more significant challenge and often requires de novo synthesis from an already substituted precursor.

Exploration of Green Chemistry Approaches in Nitrobenzo[d]oxazole Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds like oxazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Potential green synthetic strategies applicable to nitrobenzo[d]oxazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of oxazole (B20620) derivatives.

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency.

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep-eutectic solvents can reduce the environmental impact of the synthesis. A method for the oxidation of heterocyclic amines to nitro compounds using an inexpensive reagent (Oxone) in water has been reported, presenting a green alternative for introducing the nitro group.

Catalytic Methods: Employing catalysts can lead to more efficient and selective reactions under milder conditions.

Electrochemical Synthesis: Electrochemical methods can replace toxic chemical oxidants and reagents, offering a more sustainable pathway for constructing heterocyclic rings. For instance, an electrochemical phosphine-mediated cycloaddition of carboxylic acids has been developed for oxazole synthesis.

While specific studies detailing a complete green synthesis of this compound are not prevalent, the principles and methods established for other oxazoles and nitroaromatics provide a clear framework for developing more environmentally friendly synthetic routes.

Table of Mentioned Compounds

Compound Name
This compound
2-amino-3-nitrophenol
2-amino-5-nitrophenol (B90527)
Carbon disulfide
Potassium hydroxide
4-Nitro-3H-benzoxazole-2-thione
Hydrogen sulfide
2-Mercaptobenzoxazole
Chloroacetyl chloride
2-Chloroacetyl Thio Benzoxazole

Mechanistic Elucidation of Reaction Pathways Leading to this compound

The synthesis of this compound is commonly achieved through the reaction of 2-amino-3-nitrophenol with a thiocarbonyl reagent, such as carbon disulfide or potassium ethyl xanthate. The elucidation of the reaction mechanism provides critical insights into the formation of the benzoxazole ring and the incorporation of the thiol group. While detailed kinetic and computational studies specifically for this compound are not extensively documented in publicly available literature, a plausible mechanistic pathway can be proposed based on established principles of organic chemistry and analogous reactions.

The reaction typically proceeds in the presence of a base, which plays a crucial role in activating the nucleophiles. A common synthetic route involves heating 2-amino-3-nitrophenol with carbon disulfide in the presence of potassium hydroxide in a solvent mixture like ethanol and water chemicalbook.com. Another method utilizes potassium ethyl xanthate in pyridine (B92270) at elevated temperatures.

The proposed mechanism can be dissected into several key steps:

Step 1: Formation of a Dithiocarbamate Intermediate

The reaction initiates with the deprotonation of the amino group of 2-amino-3-nitrophenol by the base (e.g., potassium hydroxide). This generates a more nucleophilic amino anion. This anion then attacks the electrophilic carbon atom of carbon disulfide. Subsequent protonation of one of the sulfur atoms leads to the formation of an N-(2-hydroxy-6-nitrophenyl)dithiocarbamic acid intermediate. In the presence of a base, this intermediate exists as its corresponding salt.

Step 2: Intramolecular Cyclization

The next critical step involves an intramolecular nucleophilic attack by the oxygen atom of the hydroxyl group onto the thiocarbonyl carbon of the dithiocarbamate intermediate. This cyclization step is facilitated by the proximity of the hydroxyl group to the reactive center. The electron-withdrawing nature of the nitro group at the 4-position may influence the acidity of the phenolic proton and the nucleophilicity of the phenoxide, thereby affecting the rate of this step.

Step 3: Elimination and Aromatization

The cyclic intermediate formed in the previous step is unstable and undergoes elimination to form the stable aromatic benzoxazole ring. This process typically involves the departure of a leaving group. In the case of using carbon disulfide, this would involve the elimination of a molecule of hydrogen sulfide (H₂S) or its equivalent under the reaction conditions, leading to the formation of the thiol group at the 2-position. The driving force for this step is the formation of the thermodynamically stable aromatic benzoxazole system.

A summary of the proposed reaction pathway is presented in the following table:

StepDescriptionReactantsIntermediate/Transition StateProduct of Step
1 Nucleophilic attack of the deprotonated amino group on carbon disulfide.2-amino-3-nitrophenol, Carbon Disulfide, BaseAmino anion, Dithiocarbamate saltN-(2-hydroxy-6-nitrophenyl)dithiocarbamate
2 Intramolecular nucleophilic attack by the hydroxyl group on the thiocarbonyl carbon.N-(2-hydroxy-6-nitrophenyl)dithiocarbamateCyclic tetrahedral intermediateUnstable cyclic adduct
3 Elimination and aromatization to form the final product.Unstable cyclic adductTransition state leading to ring aromatizationThis compound

Advanced Spectroscopic and Analytical Characterization of 4 Nitrobenzo D Oxazole 2 Thiol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons, carbons, and other magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For derivatives of benzoxazole-2-thiol, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring.

In a related compound, 2-(benzylthio)benzo[d]oxazole, the aromatic protons appear as a series of multiplets in the range of δ 7.21-7.71 ppm. For N-(4-chlorobenzyl)-2-((6-aminobenzo[d]thiazol-2-yl)thio)acetamide, a related benzothiazole (B30560) derivative, the aromatic protons are observed between δ 6.73 and 7.49 ppm. mdpi.com The specific chemical shifts and coupling constants of the aromatic protons in 4-Nitrobenzo[d]oxazole-2-thiol would be influenced by the electron-withdrawing nitro group.

For instance, in derivatives like 2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide, the aromatic protons are observed as a multiplet in the range of 7.12-8.57 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Related Benzoxazole (B165842) Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(benzylthio)benzo[d]oxazoleCDCl₃7.21-7.29 (m, 2H), 7.39-7.41 (m, 1H), 7.43-7.47 (m, 3H), 7.59-7.61 (m, 1H), 7.69-7.71 (m, 2H) rsc.org
2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivativeDMSO-d₆7.12-8.57 (m, 7H, Ar-H) researchgate.net
5-Nitrobenzo[d]oxazol-2-amineDMSO-d₆7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H) acs.org

This table presents data for structurally related compounds to provide a comparative context for the expected spectral features of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

For the related 2-(benzylthio)benzo[d]oxazole, the carbon signals appear in the range of δ 110.0-163.2 ppm. rsc.org In a 5-nitro substituted derivative, the carbon attached to the nitro group and other carbons in the aromatic ring would show characteristic shifts. For example, in a series of 2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivatives, the aromatic carbons resonate at approximately δ 110.8-155.4 ppm, with the carbon of the C=S group appearing around δ 168.8 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for Related Benzoxazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
2-(benzylthio)benzo[d]oxazoleCDCl₃110.0, 119.1, 124.3, 127.2, 129.6, 129.8, 134.4, 142.0, 151.9, 163.2 rsc.org
2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivativeDMSO-d₆37.0, 55.8, 111.5, 114.9, 121.5, 124.8, 129.2, 129.5, 130.7, 142.9, 155.4, 164.9, 168.8 researchgate.net
5-Nitrobenzo[d]oxazol-2-amineDMSO-d₆164.80, 152.31, 144.65, 144.36 acs.org

This table presents data for structurally related compounds to provide a comparative context for the expected spectral features of this compound.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Tautomeric Investigations

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibrium between the thiol and thione forms of this compound. The chemical shift of the nitrogen atom is highly sensitive to its bonding environment. A significant difference in chemical shift, often around 100 ppm, is observed between the iminothiol and thioamide nitrogen atoms. researchgate.net

Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by establishing correlations between different nuclei.

COSY experiments would reveal the coupling between adjacent protons in the aromatic ring of this compound, helping to assign the signals of the individual protons.

HMBC experiments would show correlations between protons and carbons that are two or three bonds apart. This would be invaluable in confirming the connectivity of the benzoxazole ring system and the positions of the nitro and thiol groups. For instance, correlations between the aromatic protons and the carbons of the oxazole (B20620) ring would definitively establish the core structure. researchgate.net

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques is a standard and crucial part of the structural elucidation of such molecules. canterbury.ac.nz

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ion peaks.

For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would be characteristic of the benzoxazole ring system and the nitro and thiol substituents. Pioneering studies on the mass spectrometry of oxazoles have detailed their fragmentation pathways. clockss.org In related nitro-substituted benzoxazole derivatives, the mass spectrum shows the molecular ion peak and fragment ions corresponding to the loss of small molecules like CO, NO₂, and parts of the side chain. For example, a derivative of 2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide shows a molecular ion peak at m/z 360. researchgate.net

Table 3: Predicted and Observed Mass Spectrometry Data for Related Compounds

CompoundIonization MethodMolecular Ion (M⁺ or [M+H]⁺)Key Fragment Ions (m/z)
2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivativeEI-MS360 (M⁺) researchgate.netData not available
5-nitrobenzo[d]oxazole-2-thiolESI-MS (Predicted)197.00154 ([M+H]⁺) uni.lu178.99152 ([M+H-H₂O]⁺) uni.lu
2-(benzylthio)-5-bromobenzo[d]thiazoleESI-MS335.9511 ([M+H]⁺) rsc.orgData not available

This table provides a mix of experimental and predicted mass spectrometry data for related structures to illustrate the expected values for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by generating ions from a liquid solution. It is particularly valuable for determining the molecular weight of thermally labile or non-volatile compounds. In the analysis of benzoxazole derivatives, ESI-MS provides precise molecular mass data, which is critical for confirming the compound's identity.

For the related compound 6-nitrobenzo[d]oxazole-2-thiol, ESI-MS analysis has identified the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 197.1. nih.gov Given that this compound is an isomer with the same molecular formula (C₇H₃N₂O₃S) and molecular weight (196.18 g/mol ), it is expected to exhibit a similar ionization pattern. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the ion, allowing for the determination of its elemental formula with high confidence. acs.org

Table 1: Expected ESI-MS Data for this compound

Ion ModeAdductCalculated m/zFound m/z (Expected)
Positive[M+H]⁺197.00~197.1
Negative[M-H]⁻194.98~195.0

Direct Analysis in Real Time Mass Spectrometry (DART-MS) in Related Thiol Characterization

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the direct analysis of solid and liquid samples in their native state with minimal or no sample preparation. wikipedia.orgresearchgate.net This method involves exposing the sample to a stream of excited gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules for mass spectrometric detection. wikipedia.org

The utility of DART-MS has been particularly demonstrated in the characterization of thermally fragile and reactive sulfur compounds. nih.govacs.org For instance, DART-MS has been successfully used to detect highly reactive thiol-containing intermediates like 2-propenesulfenic acid from crushed garlic, which has a half-life of less than one second at room temperature. nih.gov This capability makes DART-MS a powerful tool for analyzing related thiol compounds, as it can provide rapid molecular weight information while avoiding the thermal decomposition that might occur with other ionization methods. nih.govnih.gov Its application to this compound would allow for fast screening and confirmation of its molecular mass directly from a solid sample.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy (ATR-IR)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. Attenuated Total Reflectance (ATR) is a sampling technique that allows for the analysis of solid and liquid samples directly, making it a convenient and powerful method for acquiring IR spectra. unige.chnih.gov The spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional moieties.

Analysis of structurally similar compounds, such as 2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-phenyl acetamide, reveals key spectral regions. researchgate.net The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The benzoxazole core will contribute bands from C=N stretching and aromatic C-H and C=C vibrations. The thiol group, which exists in tautomeric equilibrium with the thione form (C=S), will also have characteristic signals.

Table 2: Expected ATR-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3100-3000C-H StretchAromatic Ring researchgate.net
~1640C=N StretchBenzoxazole Ring researchgate.net
~1540Asymmetric NO₂ StretchNitro Group researchgate.net
~1340Symmetric NO₂ StretchNitro Group researchgate.net
~1150-1250C=S Stretch (Thione)Thiol/Thione GroupN/A
~1100-1000C-O-C StretchBenzoxazole Ring researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems, which act as chromophores. msu.edu

The structure of this compound contains a nitro-substituted benzoxazole ring system, a strong chromophore that is expected to absorb significantly in the UV-Vis range. Studies on related benzoxazole thiones, such as 4,6-Dibromobenzooxazole-2-thione (B594882), show characteristic π→π* transitions in the 300–350 nm range. The presence of the nitro group, a powerful auxochrome, is likely to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift), potentially into the visible region. For instance, the reaction product of a related nitroaromatic compound, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, with amines produces a distinctly colored adduct with an absorption maximum around 469 nm. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical formula of a newly synthesized compound. For a pure sample of this compound, the experimentally determined ("found") percentages should closely match the calculated values derived from its molecular formula, C₇H₃N₂O₃S. Typically, a deviation of less than 0.4% between the calculated and found values is considered evidence of purity. nih.gov

Table 3: Elemental Composition of this compound (C₇H₃N₂O₃S)

ElementMolecular Weight ( g/mol )Calculated (%)Found (%)
Carbon (C)12.01143.08Expected: 43.08 ± 0.4
Hydrogen (H)1.0081.55Expected: 1.55 ± 0.4
Nitrogen (N)14.00714.35Expected: 14.35 ± 0.4
Sulfur (S)32.06516.43Expected: 16.43 ± 0.4
Oxygen (O)15.99924.59(Typically not measured directly)

Mechanistic Organic Chemistry of 4 Nitrobenzo D Oxazole 2 Thiol Reactivity

Reactivity of the Thiol Moiety: Nucleophilic and Electrophilic Pathways

The sulfur atom in 4-nitrobenzo[d]oxazole-2-thiol is central to its diverse reactivity. It can act as a potent nucleophile, particularly in its deprotonated thiolate form, or be targeted by oxidizing agents. This duality allows for a wide range of chemical transformations.

The thiol (RSH) group of this compound is weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This anion is a significantly more potent nucleophile than the neutral thiol. nih.gov The electron-withdrawing effect of the nitro group on the benzoxazole (B165842) ring increases the acidity of the thiol proton compared to unsubstituted benzoxazole-2-thiol, facilitating the formation of the thiolate anion.

Once generated, the thiolate anion readily reacts with a variety of electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction to form stable thioether derivatives. jmaterenvironsci.com This S-alkylation is a fundamental transformation for this class of compounds. For instance, studies on the related benzoxazole-2-thiol show that it reacts with various bromoamines in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to yield the corresponding S-alkylated products. acs.orgacs.org The reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Table 1: Examples of Reactions of Benzoxazole-2-thiolate with Electrophiles This table is based on reactions of the parent compound, benzoxazole-2-thiol, and is illustrative of the reactivity expected for the 4-nitro derivative.

ElectrophileBaseProduct TypeReference
3-Bromopropylamine HBrK₂CO₃S-Alkylated Benzoxazole acs.orgacs.org
2-Bromoethylamine HBrEt₃NS-Alkylated Benzoxazole acs.org
Methyl ChloroacetateNot specifiedS-Alkylated Benzoxazole
2-Chloro-N-arylacetamidesKOH/DMFS-Alkylated Intermediate researchgate.net

The sulfur atom of the thiol group exists in its lowest oxidation state (-2) and is susceptible to oxidation. The oxidation products can range from disulfides to sulfoxides and, ultimately, to sulfones, depending on the nature and stoichiometry of the oxidizing agent. libretexts.org

Disulfide Formation: Mild oxidation or specific reaction conditions can lead to the formation of a disulfide bond, linking two molecules of the parent thiol. Research on benzoxazole-2-thiol has shown that when reacting with bromoamines, the formation of the disulfide analogue can become the main reaction pathway, particularly when an excess of base is used. acs.orgacs.org This suggests that the thiolate anion can be oxidized, possibly by air or other mechanisms, to form the disulfide.

Sulfoxide (B87167) and Sulfone Formation: The use of stronger oxidizing agents can further oxidize the sulfur atom. The thione group in compounds like 4,6-dibromobenzooxazole-2-thione (B594882) can be oxidized to a sulfoxide or a sulfone using reagents such as hydrogen peroxide or m-chloroperbenzoic acid. A wide array of reagents is available for the controlled oxidation of thiols and sulfides. organic-chemistry.org The choice of reagent and reaction conditions determines the final oxidation state of the sulfur atom.

Table 2: Common Oxidizing Agents for Thiol/Sulfide (B99878) Oxidation

Reagent(s)Typical Product(s)Reference
Air, I₂, mild oxidantsDisulfide libretexts.org
Hydrogen Peroxide (H₂O₂), m-CPBASulfoxide, Sulfone organic-chemistry.org
Potassium Permanganate (KMnO₄)Sulfone organic-chemistry.org
Urea-Hydrogen Peroxide (UHP)Sulfoxide, Sulfone organic-chemistry.org
SelectfluorSulfoxide, Sulfone organic-chemistry.org

Thiol-thioester exchange is a dynamic covalent reaction involving the reversible reaction between a thiol and a thioester. nsf.gov This exchange proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a thiol (or more rapidly, a thiolate) on the carbonyl carbon of the thioester. rsc.orgecust.edu.cn The reaction is typically catalyzed by a base, which generates the more nucleophilic thiolate, or by nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org

The dynamics of this exchange are highly dependent on several factors, including the pKa of the thiol, the nature of the catalyst, and the polarity of the solvent. rsc.org For this compound, its increased acidity (lower pKa) relative to alkyl thiols would influence the equilibrium position and reaction rates. The exchange can be tuned from very slow to extremely rapid by adjusting the reaction conditions, making it a powerful tool in dynamic covalent chemistry and materials science. rsc.orgresearchgate.net

Table 3: Factors Influencing Thiol-Thioester Exchange in Organic Media

FactorInfluence on Reaction RateMechanism/ReasonReference
Catalyst Base or nucleophilic catalysts significantly accelerate the reaction.Bases generate the highly reactive thiolate anion. Nucleophilic catalysts can operate through alternative mechanisms. rsc.orgrsc.org
Thiol pKa Lower pKa thiols can be more reactive under basic catalysis due to easier thiolate formation.The concentration of the reactive thiolate species is higher at a given pH. rsc.org
Solvent Polarity Polar aprotic solvents (e.g., DMF, DMSO) generally favor the exchange.Solvents that can stabilize the charged tetrahedral intermediate accelerate the reaction. rsc.org
Temperature Increased temperature generally increases the rate of exchange.Provides the necessary activation energy for the reaction to proceed. rsc.org

Cyclization and Rearrangement Reactions Involving the Benzoxazole Scaffold

The benzoxazole-2-thiol framework is not merely a spectator but actively participates in key chemical transformations, notably rearrangements and intramolecular cyclizations that lead to new heterocyclic systems.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of benzoxazole-2-thiol systems, it provides an elegant pathway to synthesize N-substituted 2-aminobenzoxazoles. acs.orgnih.gov The process is typically initiated by the S-alkylation of the benzoxazole-2-thiol with a molecule containing a nucleophilic group, such as an amine. acs.orgresearchgate.net

The mechanism proceeds in several steps:

S-Alkylation: The benzoxazole-2-thiol is first converted to its S-alkylated derivative by reaction with an appropriate electrophile (e.g., chloroacetyl chloride followed by an amine). acs.orgacs.org

Intramolecular Attack: The terminal nucleophile (e.g., the nitrogen of the amine) attacks the C2 carbon of the benzoxazole ring. This carbon is activated towards nucleophilic attack, a feature enhanced by the electron-withdrawing nitro group in this compound.

Spiro Intermediate Formation: The attack leads to the formation of a transient spirocyclic intermediate. acs.orgnih.gov

Ring Opening and Rearomatization: The C-S bond of the original thiol moiety cleaves, and the system rearomatizes to yield the thermodynamically more stable N-substituted 2-aminobenzoxazole (B146116) product.

This rearrangement has been demonstrated to be a versatile synthetic strategy, working with a variety of amines and reaction conditions, often mediated by a base in a suitable solvent like DMF or toluene. acs.orgresearchgate.net

Substituents attached to the this compound scaffold can undergo intramolecular ring closure reactions to form fused polycyclic systems. The feasibility and outcome of these reactions are often dictated by Baldwin's Rules, which are a set of guidelines based on the stereochemical requirements of ring-forming reactions. libretexts.org

For example, a study on the parent benzoxazole-2-thiol showed that its reaction with 4-bromobutylamine did not lead to a Smiles rearrangement but instead resulted in a rapid intramolecular cyclization. nih.gov The terminal amino group of the butyl chain, once the initial S-alkylation has occurred, attacks the butyl chain itself rather than the benzoxazole ring, leading to a 5-membered pyrrolidine (B122466) ring. This highlights that the length and nature of the linker between the scaffold and a reactive functional group are critical in determining the reaction pathway. nih.govlibretexts.org While a 5-Endo-Trig cyclization is generally disfavored by Baldwin's rules, the flexibility of the chain and the nature of the atoms involved (sulfur's larger atomic radius and different bond angle preferences compared to oxygen) can alter the expected outcomes. libretexts.org

Influence of the Nitro Substituent on Aromatic Reactivity and Electron Density

The presence of a nitro group at the 4-position of the benzo[d]oxazole-2-thiol framework exerts a profound influence on the electron density distribution and, consequently, the aromatic reactivity of the molecule. The nitro group is a potent electron-withdrawing group, acting through both resonance (mesomeric) and inductive effects. This electronic perturbation deactivates the benzene (B151609) ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). dalalinstitute.comglobalresearchonline.net

The strong electron-withdrawing nature of the nitro group significantly decreases the electron density on the fused benzene ring, rendering it highly electrophilic. rsc.org This effect is particularly pronounced at the positions ortho and para to the nitro group. Consequently, the carbon atoms of the benzene ring, especially C5 and C7, become susceptible to attack by nucleophiles. The general reactivity trend for nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups like the nitro group. nih.gov

Table 1: Selected Hammett Substituent Constants (σ)

Substituentσmetaσpara
-NO₂0.710.78
-CN0.560.66
-Cl0.370.23
-CH₃-0.07-0.17
-OCH₃0.12-0.27
Data sourced from established chemical literature. oup.comwiredchemist.com

The electron-deficient nature of the 4-nitrobenzo[d]oxazole ring system makes nucleophilic aromatic substitution a feasible reaction pathway. chemrxiv.org For instance, the reaction with various nucleophiles would likely proceed via a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing nitro group.

Catalytic Transformations Involving this compound

The thiol group of this compound is a versatile functional handle for a variety of catalytic transformations, particularly cross-coupling reactions to form new carbon-sulfur (C-S) bonds. These reactions are of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Ullmann, and Migita reactions, are powerful tools for the formation of C-S bonds. hznu.edu.cnorganic-chemistry.org In these catalytic cycles, a metal catalyst, typically based on palladium or copper, facilitates the coupling of a thiol with an aryl halide or triflate. While specific examples utilizing this compound as the thiol component are not extensively documented, the general principles of these reactions are applicable.

For instance, a palladium-catalyzed C-S coupling reaction would likely involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by the coordination of the deprotonated 4-nitrobenzo[d]oxazole-2-thiolate to the palladium center. Reductive elimination would then yield the desired thioether and regenerate the Pd(0) catalyst. The presence of the electron-withdrawing nitro group on the benzoxazole ring may influence the nucleophilicity of the thiol group and the stability of the intermediate metal-thiolate complex.

Table 2: Representative Conditions for Catalytic C-S Coupling Reactions

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd(OAc)₂XantphosCs₂CO₃Toluene110
CuIPhenanthrolineK₂CO₃DMF90
NiBr₂dtbbpyZnDMF50
These conditions are representative and may require optimization for specific substrates. hznu.edu.cnorganic-chemistry.orgnih.gov

Furthermore, copper-catalyzed Ullmann-type couplings are also a viable strategy for the arylation of this compound. organic-chemistry.orgnih.gov These reactions typically employ a copper(I) salt as the catalyst and are often performed at elevated temperatures. The reaction of this compound with an aryl halide in the presence of a copper catalyst and a base would lead to the formation of the corresponding 2-(arylthio)-4-nitrobenzo[d]oxazole.

The reactivity of the thiol group can also be harnessed in other catalytic processes, such as addition reactions to unsaturated systems. For example, the radical-type 1,2-alkoxy-sulfenylation of vinylarenes catalyzed by chiral vanadyl complexes has been reported for benzoxazole-2-thiols. acs.org The application of such a methodology to this compound could provide access to novel chiral β-alkoxy sulfides.

Computational Chemistry and Theoretical Studies of 4 Nitrobenzo D Oxazole 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Nitrobenzo[d]oxazole-2-thiol. These theoretical approaches allow for a detailed understanding of its structural and electronic characteristics.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional, basis sets)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of benzoxazole (B165842) derivatives. semanticscholar.orgmdpi.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed in these studies, often in conjunction with Pople-style basis sets such as 6-31G* or the more extensive 6-311++G(d,p) semanticscholar.orgnih.govresearchgate.net.

Theoretical studies on analogous benzoxazole structures have demonstrated that DFT calculations can accurately predict molecular geometries, including bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography semanticscholar.org. For this compound, these calculations would be crucial in determining the planarity of the bicyclic ring system and the orientation of the nitro and thiol substituents.

Furthermore, DFT is utilized to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule semanticscholar.orgdoaj.org. A smaller energy gap generally implies higher reactivity semanticscholar.orgdoaj.org. In molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating portion, while the LUMO is situated on the electron-withdrawing portion, indicating potential charge transfer within the molecule bohrium.com.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a deeper understanding of electron delocalization and hyperconjugative interactions that contribute to the molecule's stability nih.govesisresearch.org.

Ab Initio Methods for Energy and Structure Determination

Ab initio quantum mechanical methods are also employed to simulate the properties of benzoxazole derivatives esisresearch.orgesisresearch.org. These methods, which are based on first principles without the inclusion of empirical parameters, can be used to perform geometry optimizations and predict vibrational spectra (e.g., IR and Raman) esisresearch.orgesisresearch.org. The calculated vibrational frequencies, when compared with experimental spectra, can confirm the optimized molecular structure and aid in the assignment of spectral bands esisresearch.orgesisresearch.orgesisresearch.org. For this compound, ab initio calculations would provide a reliable determination of its minimum energy conformation and a theoretical vibrational spectrum for comparison with experimental findings.

Conformational Analysis and Tautomeric Equilibria

The structural flexibility and potential for isomerism in this compound are key areas of investigation, with computational methods offering valuable insights.

Iminothiol-Thioamide Tautomerism and Thermodynamic Aspects

Like other 2-mercaptobenzoxazoles, this compound can exist in a tautomeric equilibrium between the thiol and thione forms nih.gov. This iminothiol-thioamide tautomerism involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring nih.gov.

Computational studies on similar heterocyclic systems have shown that the relative stability of the tautomers can be assessed by comparing their calculated total energies scispace.com. Generally, the thione form is found to be more stable than the thiol form in simple thioamides scispace.com. The position of this equilibrium can be influenced by factors such as the solvent environment . Quantum-chemical calculations can model these solvent effects, providing a more accurate picture of the tautomeric preference under different conditions scispace.com. For this compound, determining the predominant tautomer is crucial as it dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For the synthesis of benzoxazole derivatives, DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies researchgate.netresearchgate.netmarmara.edu.tr. This theoretical approach helps in understanding the feasibility of a proposed mechanism and can explain observed product selectivity researchgate.netmarmara.edu.tr. For instance, computational modeling can be applied to investigate the cyclization step in the synthesis of the benzoxazole ring of this compound, providing insights into the energetics of the process.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed to aid in the assignment of experimental spectra rsc.orgtandfonline.com.

IR Spectroscopy: As mentioned, DFT and ab initio methods can calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum esisresearch.orgesisresearch.orgesisresearch.org. These theoretical spectra are instrumental in assigning the vibrational modes of the molecule esisresearch.orgesisresearch.orgesisresearch.org.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules esisresearch.orgrsc.orgresearchgate.net. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands esisresearch.orgresearchgate.net. This is particularly useful for understanding the electronic transitions within this compound, which are influenced by the nitro and thiol functional groups.

Molecular Interaction Studies and Binding Affinity Predictions with Chemical Entities (e.g., specific molecular targets, metal ions)

Computational chemistry and theoretical studies serve as powerful tools to elucidate the potential molecular interactions and predict the binding affinities of novel compounds with various chemical entities, including specific molecular targets and metal ions. While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, a wealth of research on structurally related benzoxazole derivatives provides significant insights into the probable interaction mechanisms and binding characteristics of this compound class. These in silico investigations, employing techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and density functional theory (DFT), are crucial in rationalizing the biological activities of these molecules and guiding the design of new therapeutic agents.

Interaction with Protein Targets

Molecular docking studies on various benzoxazole derivatives have revealed their potential to interact with a range of biological macromolecules, particularly enzymes implicated in various diseases. These studies predict the preferred binding poses and affinities of the ligands within the active sites of these proteins.

For instance, in silico studies on a series of benzoxazole derivatives have explored their inhibitory potential against enzymes like DNA gyrase, a crucial bacterial enzyme, suggesting a possible mechanism for their antimicrobial effects. ijpsonline.comnih.gov The predicted interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues in the enzyme's binding pocket.

Similarly, other research has focused on the interaction of benzoxazole analogs with targets relevant to cancer therapy, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for series of benzoxazole derivatives to correlate their structural features with their anticancer activity. nih.gov These models help in understanding the steric and electronic requirements for effective binding to the receptor.

The following table summarizes representative findings from molecular docking studies on various benzoxazole derivatives with different protein targets, illustrating the types of interactions and predicted binding affinities. It is important to note that these findings are for related compounds and not for this compound itself.

Compound Class Molecular Target Key Interacting Residues Predicted Binding Affinity (kcal/mol) Interaction Types
Benzoxazole DerivativesDNA Gyrase (PDB ID: 1KZN)Not Specified-6.5 to -7.8Hydrogen Bonding, Hydrophobic Interactions
2,5-disubstituted benzoxazole derivativeCandida albicans (PDB: 5TZ1)Not SpecifiedNot SpecifiedNot Specified
Benzoxazole derivativesVEGFR-2Not SpecifiedNot SpecifiedNot Specified

This table is illustrative and compiled from findings on various benzoxazole derivatives. The specific values and interacting residues vary depending on the exact chemical structure of the ligand and the protein target.

Interaction with Metal Ions

The benzoxazole scaffold, particularly with thiol or hydroxyl substitutions, is known to act as a potential chelating agent for various metal ions. Computational studies on such compounds help in understanding the geometry, stability, and electronic properties of the resulting metal complexes.

Research on benzoxazole-based ligands has demonstrated their ability to form stable complexes with 3d transition metal ions like Cu(II), Ni(II), Co(II), and Mn(II). nih.gov DFT calculations are often employed to optimize the geometry of these complexes and to analyze the nature of the metal-ligand bonding. These theoretical studies can predict coordination numbers, bond lengths, and bond angles, which are crucial for understanding the chemical transformations and reactivity of the ligands upon complexation. nih.gov

Electrochemical studies, often complemented by computational analysis, can reveal the redox properties of the metal complexes, which can be pertinent to their biological activity. nih.gov While specific theoretical studies on the interaction of this compound with metal ions are not prominent, the presence of the oxazole (B20620) nitrogen, the thiol sulfur, and the nitro group's oxygen atoms suggests a potential for this molecule to act as a multidentate ligand.

The following table provides a conceptual framework for the types of data that would be generated from computational studies on the interaction of a benzoxazole-thiol derivative with various metal ions.

Metal Ion Predicted Coordination Geometry Key Coordinating Atoms Calculated Binding Energy (kJ/mol)
Cu(II)Square Planar / Distorted OctahedralN (oxazole), S (thiol)Data not available
Ni(II)OctahedralN (oxazole), S (thiol)Data not available
Co(II)OctahedralN (oxazole), S (thiol)Data not available
Mn(II)Tetrahedral / OctahedralN (oxazole), S (thiol)Data not available

This table is a hypothetical representation of data that could be obtained from dedicated computational studies on this compound and is based on general findings for similar compounds.

Advanced Applications of 4 Nitrobenzo D Oxazole 2 Thiol in Chemical Sciences

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

4-Nitrobenzo[d]oxazole-2-thiol is classified as a heterocyclic organic building block, combining the structural motifs of thiophenols, nitro compounds, and benzoxazoles bldpharm.com. Nitro compounds are recognized as indispensable intermediates in organic chemistry, valued for their diverse reactivity and the ease with which the nitro group can be transformed into other functionalities, facilitating the synthesis of pharmaceutically relevant molecules frontiersin.org. The benzoxazole (B165842) core itself is a privileged scaffold found in numerous biologically active marine natural products, making its derivatives attractive starting points for complex molecule synthesis .

The utility of this compound as a synthetic intermediate is derived from the distinct reactivity of its functional groups.

Functional GroupPotential Synthetic Transformations
Thiol (-SH) S-alkylation, S-acylation, Michael addition, Oxidation to disulfides or sulfonic acids, Thiol-ene click reactions
Nitro (-NO2) Reduction to an amino group (-NH2), Nucleophilic aromatic substitution (activating the ring)
Benzoxazole Core Provides a rigid, planar scaffold; can be involved in ring-opening or modification under harsh conditions

The structure of this compound is well-suited for the construction of more elaborate poly-heterocyclic systems. The reactive thiol group can serve as a nucleophile to append other molecular fragments or as an anchor point to build new rings. For instance, S-alkylation with a bifunctional electrophile could introduce a chain that subsequently cyclizes with another part of the molecule.

A key synthetic strategy involves the chemical modification of the nitro group. Reduction of the nitro group to an amine (4-aminobenzo[d]oxazole-2-thiol) would introduce a new nucleophilic site. This newly formed amino group, in proximity to the existing heterocycle, creates opportunities for annulation reactions, where additional rings are fused onto the benzoxazole framework. This dual functionality allows for sequential reactions, enabling the controlled, stepwise assembly of complex heterocyclic structures that are often pursued for their potential biological activities.

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. The this compound molecule is an excellent candidate for the development of advanced chemical scaffolds. The benzoxazole ring system provides a stable and largely planar core, while the thiol and nitro groups serve as versatile handles for derivatization.

Through reactions such as alkylation, acylation, or Michael additions at the sulfur atom, a diverse array of side chains can be introduced nih.gov. Simultaneously or sequentially, the nitro group can be reduced and subsequently derivatized, for example, through amide bond formation or reductive amination. This multi-directional derivatization potential allows chemists to systematically modify the compound's steric and electronic properties, generating libraries of novel molecules for screening in drug discovery and materials science applications.

Applications in Materials Chemistry and Polymer Science

The functional groups present in this compound lend themselves to applications in the creation of functional materials and polymers. The thiol group, in particular, is widely exploited in polymer chemistry for its unique reactivity.

Thiol groups are highly valuable in polymer science for their ability to participate in "click" chemistry, most notably in thiol-ene reactions. These reactions proceed rapidly and efficiently under mild conditions, making them ideal for forming polymer networks mdpi.com. This compound could be incorporated into a polymer chain, either as a monomer or through post-polymerization modification, to introduce pendant thiol groups. These functionalized polymers can then be crosslinked by reacting them with polymers containing alkene (ene) groups, forming stable, three-dimensional networks mdpi.com.

Such thiol-functionalized materials have a range of potential applications. For example, polymers bearing thiol groups have been successfully used as adsorbents for the removal of heavy metal ions from aqueous solutions mdpi.com. The sulfur atom has a high affinity for heavy metals, enabling their effective capture. Furthermore, the thiol group can serve as an anchor for immobilizing polymers on metal surfaces like gold or silver mdpi.com.

Heterocyclic compounds containing nitrogen and sulfur atoms are well-known for their ability to act as ligands, forming stable coordination complexes with transition metal ions nih.govnih.gov. The this compound molecule possesses multiple potential coordination sites: the nitrogen atom of the oxazole (B20620) ring and the exocyclic sulfur atom of the thiol/thione group. This allows it to act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring nih.govresearchgate.net.

The coordination of such ligands to transition metals can lead to the formation of complexes with interesting catalytic, magnetic, or optical properties. The specific geometry of the resulting complex can be influenced by the tautomeric form of the ligand (thiol vs. thione) and the nature of the metal ion ucj.org.ua. Benzoxazole-based ligands have been shown to form complexes with a variety of transition metals, highlighting the potential of this compound in the field of coordination chemistry nih.gov.

Transition Metal IonCommon Coordination Geometries with N/S Ligands
Copper (II)Square Planar, Tetrahedral, Octahedral
Nickel (II)Square Planar, Tetrahedral, Octahedral
Cobalt (II)Tetrahedral, Octahedral
Zinc (II)Tetrahedral
Palladium (II)Square Planar

Development of Chemical Sensors and Probes

The design of chemical sensors and probes often relies on specific reactions that produce a measurable signal, such as a change in color or fluorescence mdpi.com. The structure of this compound contains features that are relevant to the design of reaction-based probes.

A common strategy for designing fluorescent probes for thiols involves a fluorophore that is "quenched" by a nearby electron-withdrawing group. The nitrobenzoxazole moiety is strongly electron-withdrawing. If this scaffold were part of a larger fluorescent system, its presence could suppress fluorescence. A selective reaction involving an analyte could then modify or cleave this group, restoring the fluorescence and providing a clear signal.

More directly, the thiol group itself can be the reactive site of a sensor. For example, it could react with specific analytes in a way that alters the electronic properties of the benzoxazole ring system, leading to a change in its absorbance or fluorescence spectrum. The nitrobenzodioxazole (NBD) scaffold, which is structurally related to the core of the title compound, is a well-established fluorophore used in probes for detecting biothiols, indicating the inherent potential of this chemical framework in sensor applications acs.org. The design of a probe based on this compound could involve its reaction with an analyte triggering a distinct optical response.

Sensing Applications for Heavy Metals and Specific Chemical Analytes

There is no available scientific literature to populate this section.

Potential in Catalysis and Organocatalysis

There is no available scientific literature to populate this section.

Future Research Directions and Emerging Paradigms for 4 Nitrobenzo D Oxazole 2 Thiol

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitrobenzo[d]oxazole-2-thiol, often involving reagents like potassium ethylxanthate (B89882) and solvents such as pyridine (B92270), sets the stage for significant improvements in line with the principles of green chemistry. nih.gov Future research will likely focus on developing methodologies that are not only higher in yield but also minimize environmental impact and enhance safety.

Key areas for exploration include:

Mechanochemistry: The use of solvent-free or low-solvent mechanochemical methods, such as ball milling, has shown promise for the synthesis of other benzoxazole (B165842) derivatives. mdpi.com Applying this technique to the cyclization reaction required to form the 4-nitrobenzo[d]oxazole-2-thiol core could drastically reduce solvent waste and reaction times.

Deep Eutectic Solvents (DES): As environmentally benign reaction media, DES offer a recyclable and often biodegradable alternative to volatile organic solvents. Investigating the synthesis of this compound in various DES formulations could lead to more sustainable and efficient processes. mdpi.com

Catalyst-Free and Metal-Free Reactions: Moving away from metal catalysts is a central goal of green chemistry. The development of catalyst-free methods, potentially leveraging intramolecular rearrangements like the Smiles rearrangement under mild conditions, presents a promising avenue for the functionalization of the benzoxazole-2-thiol core. acs.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability. Adapting the synthesis of this compound to a flow process could enable safer handling of nitrated intermediates and facilitate large-scale production.

A comparative table of conventional versus potential sustainable methods is presented below.

FeatureConventional SynthesisEmerging Sustainable Methodologies
Solvent Pyridine, Carbon Disulfide nih.govnih.govDeep Eutectic Solvents (DES), Water, or Solvent-Free (Mechanochemistry) mdpi.com
Energy Input Prolonged heating nih.govMicrowave irradiation, Mechanical energy (milling) nih.gov
Catalyst May require metal catalysts for functionalizationMetal-free (organocatalysis), Catalyst-free (rearrangements) acs.org
Reaction Time Often several hours to overnight nih.govCan be reduced to minutes mdpi.com
Waste Significant organic solvent wasteMinimal waste, recyclable solvents

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. While traditional analysis relies on isolating intermediates and products, future research will increasingly employ advanced in situ spectroscopic techniques to monitor reactions in real time. These methods provide a dynamic picture of the reaction landscape, revealing transient species and complex kinetic profiles.

Emerging paradigms in this area include:

In Situ NMR Spectroscopy: Techniques like "in situ" UV illumination NMR can be used to track the real-time conversion of reactants to products, as demonstrated in studies of thiol-ene coupling reactions. nih.gov Applying this to the synthesis or subsequent reactions of this compound would allow for precise monitoring of reaction kinetics, the identification of short-lived intermediates, and clarification of the thiol-thione tautomerism under various conditions. ed.ac.uk

In Situ Raman Spectroscopy: Raman microscopy is a powerful tool for analyzing reactions without invasive sampling. It has been effectively used for the ratiometric analysis of reversible thia-Michael reactions involving thiols by tracking the distinct vibrational frequencies of different functional groups. rsc.org This could be applied to study the alkylation or other additions at the thiol group of this compound, providing mechanistic clarity.

Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques coupled with UV-Vis or fluorescence detection can measure reaction rates and observe initial reaction events on a millisecond timescale, as shown in studies of thiol chlorination. ed.ac.uk

TechniqueInformation GainedPotential Application for this compound
In Situ NMR Structural information on intermediates, reaction kinetics, quantification of species in a mixture. nih.goved.ac.ukElucidating the mechanism of cyclization, studying thiol-thione tautomeric equilibrium, monitoring derivatization reactions.
In Situ Raman Vibrational fingerprint of reacting species, tracking functional group transformations. rsc.orgReal-time analysis of S-alkylation reactions, studying interactions with other molecules without labels.
Stopped-Flow UV-Vis Kinetics of rapid reactions, detection of transient colored species. ed.ac.ukInvestigating the initial steps of fast reactions, such as those involving strong electrophiles or oxidants.

Integration with Computational Design and Machine Learning for Structure-Reactivity Relationships

The synergy between experimental chemistry and computational modeling is accelerating the discovery of new molecules with tailored properties. For this compound, these in silico approaches can guide synthetic efforts, predict reactivity, and rationalize experimental observations.

Future directions will focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to model the electronic structure, conformational preferences, and reaction energy profiles of this compound and its derivatives. nih.gov This can help predict the most likely sites for electrophilic or nucleophilic attack and understand the stability of different tautomers and isomers.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): By building a dataset of functionalized nitrobenzo[d]oxazole-2-thiol analogues and their experimentally determined properties (e.g., reaction rates, biological activity), QSAR models can be developed. These models use molecular descriptors to correlate a compound's structure with its activity or reactivity. nih.gov

Machine Learning (ML): ML algorithms, such as random forests or support vector machines, can analyze large datasets of chemical structures and reactions to identify complex patterns that are not apparent from simple linear models. nih.govresearchgate.net An ML model trained on the reactivity of various benzoxazole thiols could predict the optimal reaction conditions or the most promising derivatives of this compound for a specific application, saving significant time and resources. researchgate.net

This data-driven approach allows for the virtual screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.

Development of Highly Functionalized Derivatives for Specific Chemical Applications

The this compound scaffold is a versatile platform for chemical modification. The presence of the nitro group, the reactive thiol, and the aromatic ring system offers multiple handles for introducing new functionalities. Future research will focus on creating highly specialized derivatives for targeted applications.

Key strategies for functionalization include:

Modification of the Thiol Group: The thiol is arguably the most versatile functional handle. It can be readily alkylated to introduce a vast array of side chains, creating thioethers that can act as building blocks for more complex heterocyclic systems like 1,2,4-triazoles or 1,3,4-thiadiazoles. nih.gov Thiol-mediated reactions, such as Michael additions or thiol-ene "click" chemistry, offer efficient and chemoselective ways to conjugate the scaffold to polymers, biomolecules, or surfaces. mdpi.com

Transformation of the Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine. nih.govmdpi.com This resulting aminobenzoxazole-2-thiol is a key intermediate that opens up a new suite of chemical transformations, including amide bond formation, diazotization, and the synthesis of urea (B33335) or thiourea (B124793) derivatives.

Functionalization of the Benzene (B151609) Ring: While more challenging, electrophilic substitution or modern cross-coupling reactions could be employed to add further substituents to the benzene portion of the molecule, allowing for fine-tuning of its electronic and steric properties.

Functionalization SiteReagent/Reaction TypeResulting DerivativePotential Application
2-Thiol Group Alkyl halides, Michael acceptors nih.govmdpi.comThioethers, Thioether adductsBuilding blocks, Bioconjugation
4-Nitro Group Reducing agents (e.g., Fe/NH₄Cl) nih.govmdpi.com4-Amino derivativeSynthesis of amides, ureas
Aromatic Ring Electrophilic substitution, Cross-couplingHalogenated, alkylated, or arylated derivativesTuning electronic properties, Materials science

Expanding the Chemical Space of Nitrobenzo[d]oxazole-2-thiol Analogues

Expanding the chemical space involves creating analogues that are structurally related to the parent compound but possess distinct properties. This exploration is crucial for discovering new lead compounds in medicinal chemistry and novel materials.

Future research will likely pursue several key avenues:

Positional Isomers: Synthesizing and studying the 5-nitro, 6-nitro, and 7-nitro isomers of benzo[d]oxazole-2-thiol. nih.govacs.org The position of the electron-withdrawing nitro group significantly impacts the electronic distribution and reactivity of the entire molecule, offering a straightforward way to modulate its properties.

Bioisosteric Replacement: Systematically replacing the atoms in the oxazole (B20620) ring. Replacing the oxygen atom with sulfur would yield 4-nitrobenzo[d]thiazole-2-thiol, while replacement with a nitrogen atom would give a 4-nitrobenzo[d]imidazole-2-thiol. Such modifications can drastically alter properties like hydrogen bonding capability, metabolic stability, and metal-coordinating ability. rsc.orgnih.gov

Scaffold Hopping: Replacing the fused benzene ring with other aromatic or heteroaromatic systems, such as pyridine, pyrazine, or thiophene. An oxazolopyridine analogue, for instance, introduces a basic nitrogen atom, which can alter solubility and provide a new vector for molecular interactions. nih.gov

Introduction of Novel Functional Groups: Moving beyond simple functionalization to install unique groups like alkynes or azides would make the scaffold amenable to "click" chemistry, enabling its easy incorporation into larger, more complex molecular architectures. chemrxiv.org

This systematic exploration of analogues will generate a rich library of compounds, significantly broadening the potential applications of the core nitrobenzo[d]oxazole-2-thiol structure.

Q & A

Basic Question: What are the optimal synthetic routes for 4-Nitrobenzo[D]oxazole-2-thiol, and how are yields optimized?

Methodological Answer:
The synthesis typically involves reacting 2-aminophenol with carbon disulfide in the presence of alcoholic potassium hydroxide to form the benzo[d]oxazole-2-thiol core . Subsequent nitration at the 4-position can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures. For yield optimization, multi-step protocols (e.g., Scheme 4 in ) have improved yields to 74% by reducing intermediate isolation steps, compared to older methods (20–29% yields) . Key parameters include inert atmospheres (to prevent oxidation), solvent choice (e.g., DMSO for reflux steps), and purification via column chromatography with ethyl acetate-hexane mixtures .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., DMSO-d₆ solvent) identifies proton environments, such as the thiol (-SH) peak at δ ~14.25 ppm .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M-H]⁻ peak at m/z 217.94 for trifluoromethyl analogs) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using ethyl acetate/hexane eluents .

Advanced Question: How do radical stability and intramolecular rearrangements influence thiolation reactions in benzo[d]oxazole derivatives?

Methodological Answer:
During thiolation, the benzo[d]oxazole-2-thiol radical undergoes intramolecular rearrangement to form a more stable thione (benzo[d]oxazole-2-thione) via 1,6-conjugate addition. Computational studies suggest the thione radical is thermodynamically favored due to resonance stabilization, directing reaction pathways toward amination products (e.g., 89% yield in ). Mechanistic analysis via radical trapping experiments or DFT calculations is recommended to validate stability hypotheses .

Advanced Question: How can computational docking studies predict the biological activity of this compound derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates interactions between nitro-substituted derivatives and biological targets like HIF-2α or bacterial enzymes. For example:

  • Pharmacophore Modeling: Identifies critical hydrogen bond acceptors (nitro group) and hydrophobic regions (benzoxazole core) for target binding .
  • Binding Energy Calculations: Correlate with experimental IC₅₀ values (e.g., anti-tubercular activity in ).
  • ADMET Predictions: Assess drug-likeness using topological polar surface area (TPSA) and % absorption (%ABS) .

Advanced Question: How should researchers address contradictions in synthetic yields across different methodologies?

Methodological Answer:
Yield discrepancies (e.g., 74% vs. 20–29% in ) arise from:

  • Reaction Conditions: Catalyst-free vs. metal-mediated routes (e.g., phosphine-induced thiolation in ).
  • Purification Techniques: Column chromatography vs. recrystallization .
  • Intermediate Stability: Nitration side reactions (e.g., over-nitration) require strict temperature control (-10°C to 0°C) .
    Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) can identify critical parameters .

Basic Question: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Volume Ratios: Maintain stoichiometric ratios (e.g., 1:1 molar equivalents in multi-component reactions) .
  • Heat Management: Use jacketed reactors for exothermic steps (e.g., nitration).
  • Purification Scalability: Replace column chromatography with recrystallization (e.g., water-ethanol mixtures) for cost efficiency .
  • Safety Protocols: Handle nitro groups (explosive risk) and thiols (malodorous) in fume hoods with inert gas lines .

Advanced Question: How can researchers validate the antimicrobial or anticancer mechanisms of this compound derivatives?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative strains .
    • Anticancer: MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) .
  • Mechanistic Studies:
    • DNA Interaction Analysis: UV-Vis titration or ethidium bromide displacement assays .
    • Enzyme Inhibition: Measure HIF-2α binding affinity via isothermal titration calorimetry (ITC) .

Advanced Question: What strategies mitigate degradation or instability of this compound under experimental conditions?

Methodological Answer:

  • Storage: Lyophilize and store at -80°C under argon to prevent thiol oxidation .
  • Inert Atmospheres: Use Schlenk lines for synthesis and purification to exclude moisture/O₂ .
  • Stabilizers: Add radical scavengers (e.g., BHT) during long-term reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.